![molecular formula C12H15Cl2N7 B2820014 {2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine CAS No. 881939-91-9](/img/structure/B2820014.png)
{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine
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Description
The compound “{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine” is a type of chlorinated compound . It’s related to the 2-amino-6-chloropyrimidin-4-yl cyanamide , which has a molecular weight of 169.57 .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis
The InChI code for the related compound 2-amino-6-chloro-4-pyrimidinylcyanamide is 1S/C5H4ClN5/c6-3-1-4 (9-2-7)11-5 (8)10-3/h1H, (H3,8,9,10,11) . This provides a standardized way to represent the compound’s structure.Chemical Reactions Analysis
The compound is likely to be involved in various chemical reactions. For example, 2-Amino-4-chloropyrimidine is used as a substrate in a palladium-catalyzed cyanation with zinc (II) cyanide .Physical And Chemical Properties Analysis
The related compound 2-amino-6-chloropyrimidin-4 (3H)-one has a molecular weight of 145.55 . It is stored at room temperature and is in liquid form .Safety and Hazards
properties
IUPAC Name |
6-chloro-4-N-[4-chloro-6-(diethylamino)pyrimidin-2-yl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N7/c1-3-21(4-2)10-6-8(14)17-12(20-10)19-9-5-7(13)16-11(15)18-9/h5-6H,3-4H2,1-2H3,(H3,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLVRMWFLAXBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)NC2=CC(=NC(=N2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine |
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